An In-depth Technical Guide to 4-Cyclopropoxyphenylboronic Acid (CAS: 871829-90-2)
An In-depth Technical Guide to 4-Cyclopropoxyphenylboronic Acid (CAS: 871829-90-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Cyclopropoxy Motif in Modern Medicinal Chemistry
The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged motif in contemporary drug design. Its unique conformational and electronic properties often impart favorable metabolic stability, improved potency, and desirable pharmacokinetic profiles to bioactive molecules. When incorporated as a cyclop Ropoxy ether, this moiety can serve as a metabolically stable alternative to more common alkoxy groups, such as methoxy, which are prone to oxidative metabolism. 4-Cyclopropoxyphenylboronic acid is a key building block that allows for the facile introduction of this valuable pharmacophore into a wide range of molecular scaffolds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on practical insights for laboratory use.
Physicochemical and Spectroscopic Profile
4-Cyclopropoxyphenylboronic acid is a white to off-white solid at room temperature.[1] While a specific melting point is not widely reported in the literature, similar arylboronic acids exhibit melting points in the range of 150-250 °C. Its solubility is expected to be moderate in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), and lower in nonpolar solvents like hexanes. Boronic acids, in general, have limited solubility in water.
Table 1: Physicochemical Properties of 4-Cyclopropoxyphenylboronic Acid
| Property | Value | Source(s) |
| CAS Number | 871829-90-2 | [1][2] |
| Molecular Formula | C₉H₁₁BO₃ | [1][2] |
| Molecular Weight | 177.99 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature or 2-8°C under an inert atmosphere. | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The methine proton of the cyclopropyl group will be a multiplet further upfield, and the methylene protons of the cyclopropyl group will appear as complex multiplets at even higher field. The acidic B(OH)₂ protons will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. The carbons of the cyclopropyl group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. Strong absorptions corresponding to the B-O stretching and aromatic C-B stretching are also expected.
Mass Spectrometry (MS):
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 178. Fragmentation patterns would likely involve the loss of water and potentially the cyclopropoxy group.
Synthesis of 4-Cyclopropoxyphenylboronic Acid
A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. For 4-Cyclopropoxyphenylboronic acid, the synthesis would logically start from a halogenated precursor, 4-bromocyclopropoxybenzene.
Caption: General synthetic workflow for 4-Cyclopropoxyphenylboronic acid.
Exemplary Synthetic Protocol
The following is a representative, field-proven protocol for the synthesis of an arylboronic acid, adapted for the preparation of 4-Cyclopropoxyphenylboronic acid. Note: This is a generalized procedure and may require optimization.
Step 1: Formation of the Grignard Reagent
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.
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Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
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Slowly add a solution of 4-bromocyclopropoxybenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
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After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
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Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF via a syringe, maintaining the temperature below -60 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M).
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Stir the mixture vigorously for 1-2 hours to effect hydrolysis of the boronate ester.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-Cyclopropoxyphenylboronic acid as a white solid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning carbon-carbon bond-forming reaction that is central to the utility of 4-Cyclopropoxyphenylboronic acid.[3] This palladium-catalyzed reaction couples the boronic acid with an organohalide (or triflate), enabling the construction of biaryl and related structures.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Self-Validating Protocol for Suzuki-Miyaura Coupling
The following protocol for a Suzuki-Miyaura coupling using an aryl bromide is designed to be self-validating through careful control of reaction parameters and monitoring of progress.
Materials:
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4-Cyclopropoxyphenylboronic acid (1.2 eq)
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Aryl bromide (1.0 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
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Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)
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Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
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Reaction Setup: To a Schlenk flask, add the aryl bromide, 4-Cyclopropoxyphenylboronic acid, and the base.
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Inerting the System: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
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Solvent Addition: Add the degassed solvent system via a syringe.
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Catalyst Addition: Add the palladium catalyst to the reaction mixture.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential decomposition.
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Choice of Base: The base is essential for the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, depending on the substrates.
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Solvent System: A mixture of an organic solvent and water is commonly employed. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.
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Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent its decomposition to inactive palladium oxides.
Applications in Drug Discovery and Materials Science
The 4-cyclopropoxyphenyl moiety is a valuable pharmacophore found in a number of clinical and preclinical drug candidates. Its incorporation often leads to enhanced metabolic stability and improved biological activity.
While specific examples detailing the use of 4-Cyclopropoxyphenylboronic acid are often proprietary and found within patent literature, its utility can be inferred from the prevalence of the 4-cyclopropoxyphenyl group in molecules targeting a range of diseases, including cancer, inflammation, and infectious diseases.
Safety, Handling, and Storage
As with all boronic acids, 4-Cyclopropoxyphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed (H302), and may cause skin, eye, and respiratory irritation (H315, H319, H335).[1]
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling:
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Avoid breathing dust.
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Handle in a well-ventilated area, preferably in a fume hood.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry place.
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For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[2]
Conclusion
4-Cyclopropoxyphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to introduce the metabolically robust and electronically unique cyclopropoxy-phenyl motif via the reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for the modern synthetic chemist. This guide has provided a foundational understanding of its properties, synthesis, and key applications, offering practical insights for its effective use in a research setting.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
